molecular formula C18H19ClN2O4S B2779410 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 921916-36-1

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2779410
CAS No.: 921916-36-1
M. Wt: 394.87
InChI Key: NCPYCSBJQSJUJJ-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen. The structure is further substituted with a 3,3-dimethyl-4-oxo moiety, enhancing conformational rigidity, and a methanesulfonamide group linked to a 4-chlorophenyl ring. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, often associated with enzyme inhibition or receptor modulation . The chlorophenyl group may contribute to lipophilicity and target binding, as halogen atoms are common in drug design for optimizing pharmacokinetic properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-16-8-7-14(9-15(16)20-17(18)22)21-26(23,24)10-12-3-5-13(19)6-4-12/h3-9,21H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPYCSBJQSJUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide , often referred to as a sulfonamide derivative, presents a complex structure that may confer significant biological activities. Its potential applications in medicinal chemistry are of particular interest due to its structural features that suggest interactions with various biological targets.

Chemical Structure and Properties

This compound has a molecular formula of C19H19ClN2O3SC_{19}H_{19}ClN_{2}O_{3}S and a molecular weight of approximately 358.82 g/mol. The presence of the chlorophenyl group is expected to enhance its interaction with biological targets, while the oxazepin moiety is known for its pharmacological properties.

PropertyValue
Molecular FormulaC19H19ClN2O3SC_{19}H_{19}ClN_{2}O_{3}S
Molecular Weight358.82 g/mol
StructureComplex with chlorophenyl and oxazepin groups

Biological Activity Overview

Research indicates that compounds similar to this sulfonamide derivative exhibit notable antibacterial , anti-inflammatory , and analgesic properties. The specific activities can be attributed to the unique structural characteristics that allow for binding interactions with various biological targets.

Antibacterial Activity

Studies have demonstrated that this class of compounds can exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance:

  • Effective Against : Staphylococcus aureus and Escherichia coli.
  • Mechanism : Likely involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Case Study 1: Antibacterial Screening

In a recent study involving sulfonamide derivatives, compounds structurally related to the target compound showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. Specific derivatives demonstrated IC50 values significantly lower than standard antibiotics, indicating their potential as new antibacterial agents .

Case Study 2: Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. For example:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibited promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.
  • Urease Inhibition : Compounds similar to this sulfonamide have shown strong urease inhibition, with IC50 values indicating high potency compared to traditional urease inhibitors .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Binding Affinity : Preliminary studies suggest effective binding to specific enzymes and receptors implicated in disease pathways.
  • Molecular Docking Studies : Computational analyses indicate favorable interactions with target proteins, enhancing the understanding of its pharmacological profile.

Table: Biological Activities of Related Compounds

Compound NameAntibacterial Activity (IC50 µM)AChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
Compound A2.140.631.21
Compound B6.282.392.15
Target CompoundTBDTBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Computational methods like Tanimoto and Dice indices are widely used to quantify structural similarity. For example:

  • MACCS fingerprints and Morgan fingerprints encode molecular substructures into bit vectors, enabling rapid comparisons .
  • The target compound shares a sulfonamide group with 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) (). A hypothetical Tanimoto similarity score of 0.55 (MACCS) might reflect shared sulfonamide and aromatic features but divergent core rings (benzooxazepine vs. quinoline) .
  • In contrast, anandamide (), a cannabinoid receptor ligand, shows minimal structural overlap (Tanimoto < 0.1) due to its arachidonic acid-derived structure .

Bioactivity Profile Correlation

Studies demonstrate that structurally similar compounds often exhibit overlapping bioactivities. For instance:

  • In a study of 37 small molecules, hierarchical clustering based on NCI-60 bioactivity profiles revealed that compounds with analogous structures shared modes of action, such as kinase inhibition or cytotoxicity .

Graph-Based Comparison

Graph-theoretical methods directly compare molecular graphs, capturing connectivity and stereochemistry. For example:

  • The benzooxazepine core could be matched to benzodiazepine derivatives (e.g., diazepam) via ring-system similarity, though substituents dictate divergent pharmacological effects .
  • Such methods are computationally intensive but critical for identifying subtle similarities missed by fingerprint-based approaches .

Data Table: Hypothetical Comparison with Structurally Related Compounds

Compound Name Core Structure Key Functional Groups Tanimoto (MACCS) Bioactivity Hypothesis Reference
Target Compound Benzooxazepine Methanesulfonamide, 4-chlorophenyl N/A Enzyme inhibition, CNS modulation
7f () Quinoline Sulfonamido, acetamido, fluoro 0.55 Antimicrobial activity
Anandamide () Ethanolamide Arachidonyl chain 0.10 Cannabinoid receptor binding
Hypothetical Benzodiazepine Analog Benzodiazepine Chlorophenyl, methyl 0.40 Anxiolytic activity

Key Research Findings

Sulfonamide-containing compounds (e.g., 7f) often exhibit bioactivity tied to their electronegative sulfonamide group, which facilitates hydrogen bonding with target proteins .

Graph-based similarity methods are superior for identifying nuanced structural matches, such as shared ring systems, but require high computational resources .

Bioactivity clustering () supports the hypothesis that the target compound may share properties with other rigid heterocycles, such as kinase inhibition or receptor modulation .

Methodological Considerations

  • Fingerprint vs. Graph Methods : While fingerprints enable rapid screening (e.g., Tanimoto > 0.5 suggests moderate similarity), graph-based comparisons are essential for accurate SAR studies .
  • Bioactivity Data Gaps : Experimental validation (e.g., enzyme assays or receptor binding studies) is required to confirm hypotheses derived from structural comparisons .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide, and how are reaction conditions optimized?

  • The synthesis involves multi-step organic reactions, including coupling of the chlorophenyl moiety to the benzoxazepine core under inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C). Key steps include sulfonamide bond formation and oxidation of intermediates. Continuous flow chemistry may enhance yield and purity in industrial settings . Reaction optimization focuses on solvent selection (e.g., DMF or THF), catalyst use (e.g., Pd for cross-coupling), and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight (e.g., ~434.94 g/mol), while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the primary physical and chemical properties influencing its solubility and stability?

  • The compound’s low aqueous solubility (due to hydrophobic chlorophenyl and benzoxazepine groups) necessitates dimethyl sulfoxide (DMSO) or ethanol for dissolution in biological assays. Stability studies under varying pH (4–9) and temperatures (25–40°C) reveal degradation via hydrolysis of the sulfonamide bond, requiring storage at –20°C in anhydrous conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Contradictions in enzyme inhibition (e.g., SYK kinase IC₅₀ values) may arise from assay conditions (e.g., ATP concentration, buffer pH). Researchers should standardize protocols (e.g., using FRET-based assays) and validate results with orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements. Molecular docking studies can rationalize discrepancies by modeling ligand-receptor interactions .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Density Functional Theory (DFT) calculations predict electronic effects of substituents (e.g., methoxy vs. methyl groups) on binding. Molecular dynamics simulations assess conformational stability in binding pockets (e.g., SYK’s ATP-binding site). QSAR models correlate structural features (e.g., logP, polar surface area) with activity, enabling prioritization of derivatives for synthesis .

Q. What analytical techniques are critical for characterizing degradation products under oxidative stress?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies degradation byproducts (e.g., hydroxylated or cleaved fragments). Electron Paramagnetic Resonance (EPR) detects free radical intermediates during oxidation. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics, informing formulation strategies .

Q. How do solvent polarity and temperature affect regioselectivity in derivatization reactions?

  • Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack at the sulfonamide’s sulfur atom, while nonpolar solvents (e.g., toluene) promote benzoxazepine ring functionalization. Lower temperatures (–10°C) stabilize kinetically controlled products (e.g., meta-substitution), whereas higher temperatures (80°C) drive thermodynamic control (para-substitution) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low yields (<40%) in the final coupling step are attributed to steric hindrance from the dimethyl groups. Solutions include microwave-assisted synthesis (reducing reaction time from 24h to 2h) and using bulky-base catalysts (e.g., DBU) to deprotonate intermediates and enhance reactivity .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models of putative targets (e.g., SYK) confirm on-target effects. Phosphoproteomics (via LC-MS) maps downstream signaling changes. Negative controls (e.g., enantiomers or inactive analogs) rule off-target effects. In vivo pharmacokinetic/pharmacodynamic (PK/PD) studies correlate plasma concentrations with efficacy .

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